3(2H)-Pyridazinone, 5-(ethylsulfonyl)-2-methyl-

Description

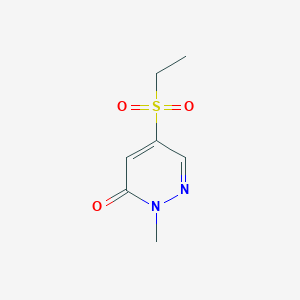

Molecular Architecture and IUPAC Nomenclature

The molecular formula of 3(2H)-Pyridazinone, 5-(ethylsulfonyl)-2-methyl- is C₇H₁₀N₂O₃S , with a molar mass of 202.23 g/mol . The IUPAC name systematically describes its structure:

- The parent heterocycle is 3(2H)-pyridazinone , a six-membered ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 3.

- Substituents include a methyl group at position 2 and an ethylsulfonyl group (-SO₂C₂H₅) at position 5.

The SMILES notation (CCS(=O)(=O)c₁cnn(c(=O)c₁)C) clarifies connectivity:

- The pyridazinone ring is represented by

c1cnn(c(=O)c1), wherecdenotes aromatic carbons. - The methyl group (

C) is attached to the nitrogen at position 2. - The ethylsulfonyl group (

CCS(=O)(=O)) is bonded to position 5.

Bond angles and hybridization are inferred from analogous pyridazinone derivatives. The ring adopts a planar conformation due to aromaticity, with slight distortions from the sulfonyl and methyl substituents. The sulfonyl group’s tetrahedral geometry introduces steric strain, affecting the compound’s reactivity.

Properties

CAS No. |

113708-15-9 |

|---|---|

Molecular Formula |

C7H10N2O3S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

5-ethylsulfonyl-2-methylpyridazin-3-one |

InChI |

InChI=1S/C7H10N2O3S/c1-3-13(11,12)6-4-7(10)9(2)8-5-6/h4-5H,3H2,1-2H3 |

InChI Key |

VYWDBOCQSMXKAY-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=O)N(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Dicarbonyl Compounds with Hydrazine

- Reaction Scheme : Unsaturated diketones react with hydrazine or hydrazine derivatives to form pyridazinone rings.

- Conditions :

- Base catalysis (e.g., potassium hydroxide) at temperatures ranging from 4°C to 100°C.

- Reaction times vary depending on the specific substrates and conditions.

- Example : A diketone precursor reacts with hydrazine hydrate in an ester-containing medium, leading to pyridazinone formation.

Use of Succinic Anhydride Derivatives

- Reaction Scheme : Substituted phenyl or hydrocarbons react with succinic anhydride or its derivatives in the presence of aluminum chloride.

- Steps :

- Acidification of the reaction mixture yields an intermediate acid.

- Hydrazine hydrate is then added under reflux conditions to form the pyridazinone core.

- Advantages : This method allows for regioselective introduction of substituents on the pyridazine ring.

Specific Synthesis of 3(2H)-Pyridazinone, 5-(ethylsulfonyl)-2-methyl-

The preparation of this specific compound involves introducing an ethylsulfonyl group and a methyl group onto the pyridazinone ring. The following steps outline a plausible synthetic route:

Starting Materials

- Hydrazine hydrate ($$NH2NH2$$).

- A suitable diketone or keto-acid precursor containing functional groups that can lead to the desired substitution pattern.

Reaction Steps

Formation of Pyridazine Core :

- React hydrazine hydrate with a diketone precursor under reflux conditions in ethanol or another polar solvent.

- Cyclization occurs to form the basic pyridazine structure.

Introduction of Substituents :

- Use alkylating agents (e.g., methyl iodide) to introduce the methyl group at position 2.

- Introduce the ethylsulfonyl group via sulfonation using ethylsulfonic acid derivatives or sulfonyl chlorides under basic conditions.

-

- The product is purified by recrystallization or chromatography depending on solubility and reaction by-products.

Reaction Conditions

- Solvents: Ethanol, dimethylformamide (DMF), or acetone may be used depending on the step.

- Catalysts: Acid-binding agents like potassium carbonate can facilitate alkylation and sulfonation reactions.

- Temperature: Reactions are typically conducted between room temperature and reflux conditions (50°C–110°C).

Regioselectivity Considerations

Regioselectivity is critical in synthesizing substituted pyridazinones to ensure that the desired isomer is obtained:

- Use of Specific Precursors : Starting materials like trichloropyridazine derivatives can enhance regioselectivity by directing substitutions at specific positions.

- Intermediate Isolation : Early-stage separation of regioisomers via crystallization avoids complex purification steps later in the synthesis.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Hydrazine hydrate + diketone (ethanol, reflux) | Formation of pyridazine ring |

| Methylation | Methyl iodide + base (e.g., $$K2CO3$$) | Introduction of methyl group |

| Sulfonation | Ethylsulfonic acid derivative + base | Introduction of ethylsulfonyl |

| Purification | Recrystallization or chromatography | Isolation of pure product |

Challenges and Optimization

Challenges

- Regioselectivity during substitution reactions.

- Handling intermediates prone to decomposition under harsh conditions.

Optimization Strategies

- Use mild reaction conditions to prevent side reactions.

- Employ regioselective catalysts or directing groups for targeted substitution.

- Optimize solvent systems for better solubility and reaction efficiency.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ethylsulfonyl group at position 5 undergoes oxidation and reduction under specific conditions:

-

Oxidation : The ethylsulfonyl group can be further oxidized to form sulfonic acid derivatives, though direct experimental evidence for this compound is limited. Analogous pyridazinones with sulfonyl substituents show increased solubility and stability upon oxidation.

-

Reduction : The pyridazine ring can undergo partial or full reduction. For example, catalytic hydrogenation (H₂/Pd-C) reduces the ring to a dihydropyridazine derivative, altering its electronic properties .

Substitution Reactions

The pyridazinone core participates in nucleophilic and electrophilic substitutions:

Halogenation

-

Chlorination at position 4 occurs via treatment with POCl₃ or PCl₅, yielding 4-chloro derivatives. For example:

Amination

-

Hydrazine hydrate reacts with the carbonyl group at position 3, forming hydrazide derivatives. This is critical for synthesizing fused heterocycles .

Alkylation and Carbonium Ion Migration

The methyl group at position 2 and the ethylsulfonyl group influence alkylation patterns:

-

Methylation : Treatment with iodomethane (CH₃I) and a base (e.g., K₂CO₃) selectively alkylates the pyridazinone nitrogen, enhancing steric bulk .

-

Ethylation : Reaction with ethyl chloroformate introduces ethyl groups, forming intermediates prone to carbonium ion migration. For example, methyl carbonium ions from oxonium salts migrate to adjacent positions, leading to unexpected products like 4-chloro-5-ethoxy derivatives .

Ring Contraction and Expansion

Base-catalyzed conditions induce structural rearrangements:

-

Ring Contraction : Under strong bases (e.g., NaOH), 4,5-dichloro derivatives undergo contraction to form pyrazole-carboxylic acids, though mechanistic evidence remains debated .

-

Cyclization : Reactions with thiourea or acetic anhydride yield fused heterocycles like pyridazinoimidazoles or triazines .

Biological Interactions

The ethylsulfonyl group enhances binding to biological targets:

-

Enzyme Inhibition : Derivatives inhibit BET bromodomains (e.g., BRD4) via hydrogen bonding between the sulfonyl oxygen and conserved asparagine residues (e.g., Asn433 in BRD4) .

-

Anticancer Activity : Structural analogs show EC₅₀ values in the nanomolar range against HCT116 colon carcinoma cells .

Comparative Reactivity of Analogs

| Analog | Reactivity Difference | Key Feature |

|---|---|---|

| 5-(Methylsulfonyl)-2-methyl- | Slower alkylation due to smaller sulfonyl group | Methylsulfonyl substituent |

| 5-(Chlorosulfonyl)-2-methyl- | Higher electrophilicity at sulfur | Chlorosulfonyl group |

| 5-(Ethylsulfonyl)-2-ethyl- | Steric hindrance reduces ring substitution rates | Ethyl group at position 2 |

Mechanistic Insights

-

Tautomerism : The pyridazinone core exhibits keto-enol tautomerism, influencing reactivity. Protic solvents stabilize the keto form, directing substitution to position 4 .

-

Intermolecular Migration : Alkylation intermediates (e.g., oxonium salts) undergo methyl carbonium ion migration, leading to products like 4-chloro-5-methoxy derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, certain compounds have shown high activity against various cancer cell lines, including leukemia and non-small-cell lung cancer. A study found that specific pyridazinone derivatives had a GI50 value of less than 2 µM against HL-60 (human leukemia) cells .

2. Anti-inflammatory Properties

3(2H)-Pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes. Compounds synthesized in this category demonstrated potent anti-inflammatory activity greater than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

3. Antihypertensive Effects

Several studies have focused on the antihypertensive potential of pyridazinones. For example, one compound was evaluated using a non-invasive tail cuff method and showed promising results comparable to standard antihypertensive medications like hydralazine .

Agricultural Applications

1. Pesticides and Herbicides

The biological activity of pyridazinone compounds extends to agriculture, where they are being explored for use as pesticides and herbicides. Their ability to inhibit specific biochemical pathways in pests makes them suitable candidates for environmentally friendly agricultural practices.

Synthesis and Characterization

The synthesis of 3(2H)-pyridazinone derivatives typically involves multi-step chemical reactions that yield various functionalized products. For instance, a recent study described the synthesis of several new pyridazinone derivatives through cycloaddition reactions, which were then characterized using spectroscopic methods .

| Compound | Target Cell Line | GI50 Value (µM) | Activity Type |

|---|---|---|---|

| Compound A | HL-60 (Leukemia) | < 2 | Anticancer |

| Compound B | NCI-H522 (Lung Cancer) | < 5 | Anticancer |

| Compound C | Various Inflammatory Models | - | Anti-inflammatory |

| Compound D | Hypertension Models | - | Antihypertensive |

Table 2: Synthesis Methods for Pyridazinone Derivatives

| Method | Description |

|---|---|

| Cycloaddition | Reaction of mesoionic oxazolo-pyridazinones with alkenes |

| Substitution Reactions | Functionalization at various positions on the pyridazinone ring |

Case Studies

Case Study 1: Anticancer Research

A series of pyridazinone derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity and potential as therapeutic agents. The study highlighted the structure-activity relationship that informs the design of more effective compounds.

Case Study 2: Anti-inflammatory Drug Development

Research focused on developing selective COX-2 inhibitors derived from pyridazinones showed promise in reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs.

Mechanism of Action

The mechanism of action of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Pyridazinone derivatives exhibit varied melting points, solubilities, and stabilities depending on substituents. Key examples include:

- Ethylsulfonyl vs. However, it may reduce membrane permeability compared to non-polar groups .

- Methyl at Position 2: The 2-methyl group is common in bioactive pyridazinones (e.g., Emorfazone ), contributing to steric stability without significantly altering electronic properties.

Anti-Inflammatory and Analgesic Activity

- Emorfazone : Clinically used for pain and inflammation management .

- 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone: Reported to be 10–20× more potent than Emorfazone in antinociceptive assays, highlighting the importance of vinyl and amino groups at positions 4 and 5 .

- Target Compound : The ethylsulfonyl group may modulate COX-2 inhibition or cytokine signaling, but direct activity data are unavailable.

Antisecretory and Antiulcer Activity

- Thioamide Derivatives (e.g., Compound 48): Pyridazinones with terminal thioamide groups showed potent gastric antisecretory effects in rats, attributed to interactions with proton pumps or histamine receptors .

- Cyanoguanidine Derivatives (e.g., Compound 14): Demonstrated antiulcer activity via non-H2 receptor mechanisms, with optimal activity linked to a phenyl group at position 6 and a four-atom side chain .

Cardiotonic and Vasorelaxant Activity

- 6-Phenylpyridazin-3(2H)-one (PPD) : Used as a cardiotonic agent due to its ability to inhibit phosphodiesterase III .

- Phthalazine Derivatives: Pyridazinones fused with phthalazine rings exhibited vasorelaxant effects in vitro and in vivo .

- Target Compound : The ethylsulfonyl group’s polarity may limit cardiac tissue penetration compared to PPD, but synergistic effects with the 2-methyl group are plausible.

Biological Activity

3(2H)-Pyridazinone, 5-(ethylsulfonyl)-2-methyl- is a compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anti-proliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This molecular structure includes a pyridazinone core substituted with an ethylsulfonyl group and a methyl group, which contributes to its biological activity.

1. Anti-Proliferative Effects

Recent studies have demonstrated that various derivatives of 3(2H)-pyridazinones exhibit significant anti-proliferative effects against cancer cell lines. Notably, compounds derived from this scaffold have been evaluated for their cytotoxicity against human colon carcinoma HCT116 cells.

- Case Study : A study synthesized fifteen new derivatives and assessed their effects on HCT116 cell viability. The results indicated promising anti-proliferative activities with IC50 values ranging from 10 µM to 25 µM for selected compounds .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 10 | HCT116 |

| Derivative B | 15 | HCT116 |

| Derivative C | 25 | HCT116 |

The mechanism by which these compounds exert their anti-cancer effects involves several pathways:

- Inhibition of Cell Cycle Progression : Pyridazinone derivatives have been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting proliferation.

- Induction of Apoptosis : These compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Impact on Inflammatory Mediators : Some studies suggest that these compounds may modulate inflammatory responses, which are often associated with tumor progression .

3. Toxicity Assessment

The toxicity of these compounds has also been evaluated using the Artemia salina lethality test, revealing LC50 values greater than 100 mg/mL for various derivatives. This indicates a relatively low toxicity profile, making them suitable candidates for further development in cancer therapy .

Antimicrobial and Anti-inflammatory Properties

Beyond anti-cancer effects, pyridazinones have been investigated for their antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity : Several derivatives have demonstrated significant activity against bacterial strains and fungi, suggesting potential use as antimicrobial agents .

- Anti-inflammatory Effects : Compounds have shown promise in reducing inflammation through modulation of cytokine release and inhibition of inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.